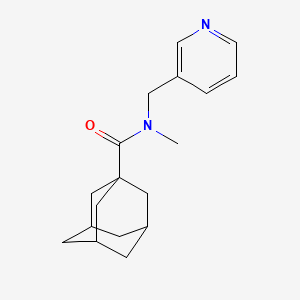![molecular formula C12H14FNO B7511136 N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)
N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide, commonly known as "FCPC," is a cyclopropane-based compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FCPC is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are still under investigation.
Mécanisme D'action
The exact mechanism of action of FCPC is still under investigation. However, it is believed to act on the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. FCPC is thought to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
FCPC has been shown to have several biochemical and physiological effects. In animal models, FCPC has been shown to increase the threshold for seizure induction, reduce anxiety-like behavior, and improve cognitive function. FCPC has also been shown to have a low toxicity profile, making it a potential candidate for further investigation as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FCPC is its high yield and purity during the synthesis process, making it easier to obtain for lab experiments. However, one of the limitations is the lack of information on its long-term effects, making it difficult to determine its safety and efficacy for human use.
Orientations Futures
There are several future directions for FCPC research. One potential area of investigation is its potential as a therapeutic agent for other neurological disorders such as depression and schizophrenia. Additionally, further studies are needed to determine the long-term effects of FCPC and its safety and efficacy for human use. Finally, the development of new synthetic methods for FCPC could lead to the production of analogs with improved pharmacological properties.
Méthodes De Synthèse
FCPC can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis begins with the reaction between 3-fluorobenzylamine and methyl cyclopropanecarboxylate, which yields N-(3-fluorobenzyl)-N-methylcyclopropanecarboxamide. This intermediate is then further reacted with trifluoroacetic anhydride to obtain FCPC in high yield and purity.
Applications De Recherche Scientifique
FCPC has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and anxiety. FCPC has been shown to exhibit anticonvulsant and anxiolytic effects in animal models, making it a potential candidate for further investigation in clinical trials.
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-14(12(15)10-5-6-10)8-9-3-2-4-11(13)7-9/h2-4,7,10H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXXPBNTKULXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)

![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)
![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)
![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)

![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)


